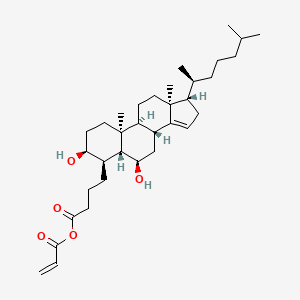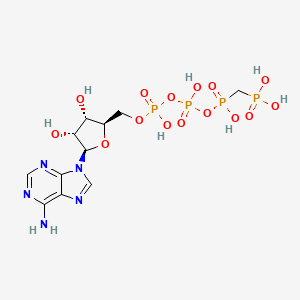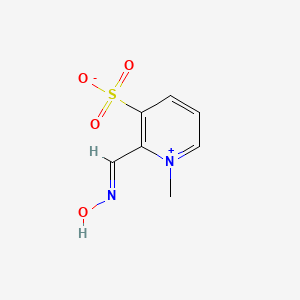
2-Formyl-1-methylpyridinium sulfonate oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PAM-sulfonat is a sulfonated compound that belongs to the category of organic compounds characterized by the presence of a sulfonic acid functional group. This functional group involves a sulfur atom bound to three oxygen atoms, with two of the oxygen atoms making bonds with a carbon atom. Sulfonated compounds, including PAM-sulfonat, are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PAM-sulfonat typically involves the sulfonation process, where a sulfonate group is introduced into the molecule. Common sulfonating agents include sulfuric acid, chlorosulfonic acid, and 4-diazobenzenesulfonic acid. The reaction conditions often involve elevated temperatures and controlled environments to ensure the efficient introduction of the sulfonate group.
Industrial Production Methods
In industrial settings, the production of PAM-sulfonat is carried out using large-scale reactors where the sulfonation process is optimized for high yield and purity. The process involves the continuous addition of sulfonating agents to the reaction mixture, followed by purification steps to isolate the desired product. The use of advanced technologies such as photoredox catalysis and electrochemical synthesis has also been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
PAM-sulfonat undergoes various types of chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to sulfides or thiols.
Substitution: The sulfonate group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives. These products have significant applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
PAM-sulfonat has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other organosulfur compounds.
Biology: Employed in the study of cellular responses, including adhesion, proliferation, and differentiation.
Medicine: Investigated for its potential use in drug delivery systems and regenerative medicine.
Mechanism of Action
The mechanism of action of PAM-sulfonat involves its interaction with molecular targets and pathways within biological systems. The sulfonate group can interact with proteins, enzymes, and other biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
PAM-sulfonat can be compared with other similar sulfonated compounds, such as sulfonamides and sulfonimidates. While all these compounds contain the sulfonate group, they differ in their chemical structure and reactivity. For example, sulfonamides are known for their antibacterial properties, while sulfonimidates are used as intermediates in the synthesis of other organosulfur compounds. The unique structure of PAM-sulfonat allows for specific interactions and applications that distinguish it from these similar compounds .
List of Similar Compounds
- Sulfonamides
- Sulfonimidates
- Sulfonic acids
- Sulfides
- Thiols
PAM-sulfonat stands out due to its versatile applications and unique chemical properties, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
102584-02-1 |
|---|---|
Molecular Formula |
C7H8N2O4S |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
2-[(E)-hydroxyiminomethyl]-1-methylpyridin-1-ium-3-sulfonate |
InChI |
InChI=1S/C7H8N2O4S/c1-9-4-2-3-7(14(11,12)13)6(9)5-8-10/h2-5H,1H3,(H,11,12,13) |
InChI Key |
JDKKGHHGWQJGCX-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=CC=CC(=C1/C=N/O)S(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1=CC=CC(=C1C=NO)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


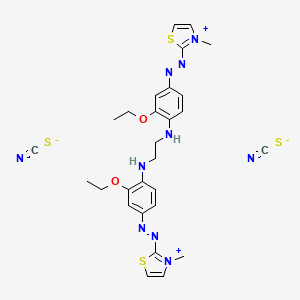
![4,11,13-trimethyl-5-(2-piperazin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184926.png)
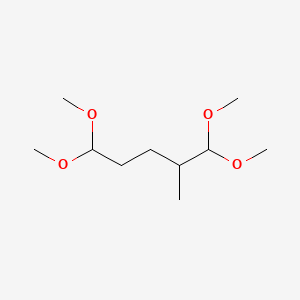
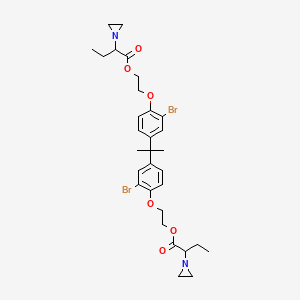
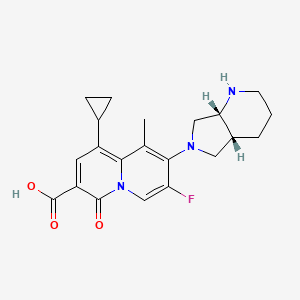
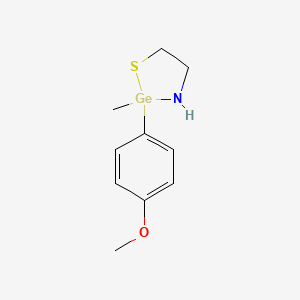
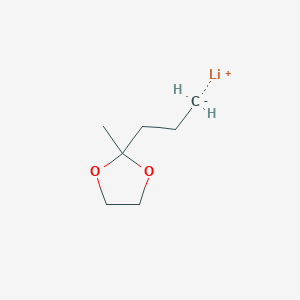

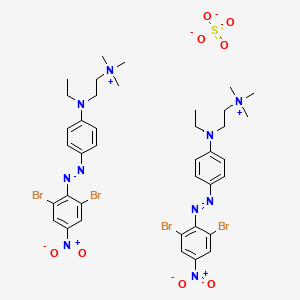
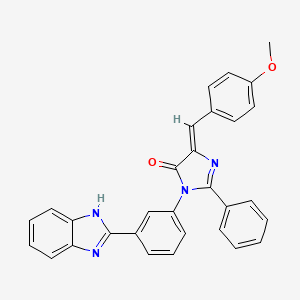

![(11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B15185002.png)
